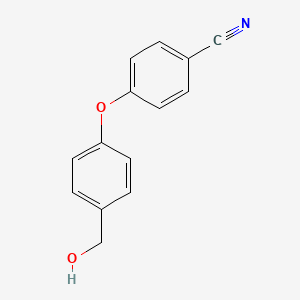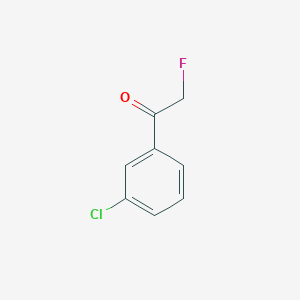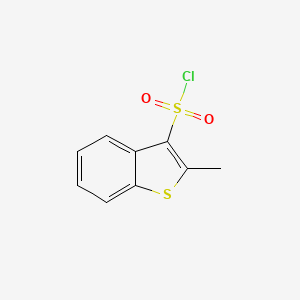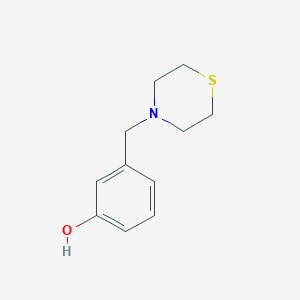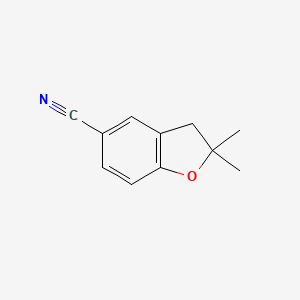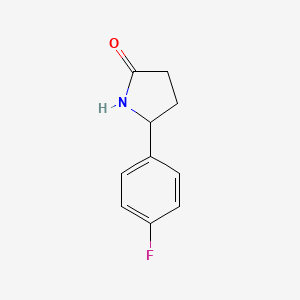![molecular formula C12H10FNO2 B3389025 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 904315-54-4](/img/structure/B3389025.png)
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as EF-1, is a chemical compound that has gained significant attention in the field of scientific research. EF-1 is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is not fully understood. However, several studies have suggested that this compound exerts its effects by inhibiting the activity of the proteasome. The proteasome is responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cells. This compound has also been shown to modulate the activity of the immune system and the opioid system, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the activity of the proteasome. This compound has also been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. This compound has been shown to modulate the activity of the immune system and the opioid system, which may contribute to its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with good purity. This compound has been shown to have potent pharmacological effects, making it a valuable tool for studying the function of the proteasome, the immune system, and the opioid system. However, this compound also has some limitations for lab experiments. It has been shown to have some toxicity in vivo, which may limit its use in animal studies. This compound also has limited solubility in water, which may limit its use in some experimental protocols.
Orientations Futures
There are several future directions for the study of 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the study of the role of this compound in the regulation of protein degradation and turnover. This compound may also have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this potential. Additionally, the role of this compound in the modulation of the immune system and the opioid system warrants further investigation. Finally, the development of new synthetic methods for the synthesis of this compound may facilitate its use in future scientific research.
Applications De Recherche Scientifique
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer properties. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. This compound has also been studied for its potential use as an antitumor agent and as a modulator of the immune system.
In pharmacology, this compound has been studied for its potential use as a neuroprotective agent. Several studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as an analgesic agent and as a modulator of the opioid system.
In biochemistry, this compound has been studied for its potential use as a tool to study the function of the proteasome. This compound has been shown to inhibit the activity of the proteasome in vitro and in vivo, making it a valuable tool for studying the role of the proteasome in cellular processes.
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFDEBZQIDMVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239712 | |
| Record name | 1-[2-(2-Fluorophenyl)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904315-54-4 | |
| Record name | 1-[2-(2-Fluorophenyl)ethyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904315-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(2-Fluorophenyl)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



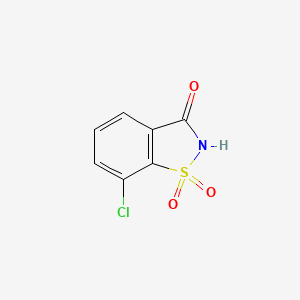
![4-Isocyanato-benzo[1,3]dioxole](/img/structure/B3388956.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B3388963.png)
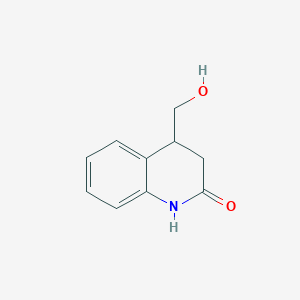
![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)
